5-Bromo-2,3-difluoro-4-methylbenzoic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Benzylic compounds can influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
The compound’s reactivity suggests that it could potentially alter the function of its target molecules, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3-difluoro-4-methylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2,3-difluoro-4-methylbenzoic acid involves the bromination of 2,3-difluoro-4-methylbenzoic acid. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorotoluene: Similar structure but lacks the carboxylic acid group.
5-Bromo-4-fluoro-2-methylbenzoic acid: Similar structure with one less fluorine atom.
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
5-Bromo-2,3-difluoro-4-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a carboxylic acid group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCFHAEAOCRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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